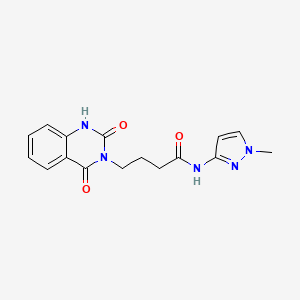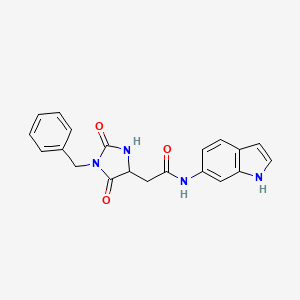![molecular formula C18H16ClF3N6O B10981218 N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10981218.png)
N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic molecule with a complex structure. Let’s break it down:
N-(4-chlorophenyl): This part of the compound contains a chlorophenyl group attached to the nitrogen atom.
1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]: Here, we have a fused triazolo-pyridazinyl ring system with a trifluoromethyl substituent.
piperidine-4-carboxamide: The piperidine ring is connected to a carboxamide group.
Preparation Methods
The synthesis of Compound X involves intricate steps. Researchers have optimized the donor number and substitution positions to enhance its properties . While I don’t have the exact synthetic route, industrial production likely employs efficient methods to achieve high yields.
Chemical Reactions Analysis
Compound X may undergo various reactions:
Oxidation: Oxidative transformations could modify the chlorophenyl or triazolo-pyridazinyl moieties.
Reduction: Reduction reactions might reduce the carboxamide group or other functional groups.
Substitution: Substituents can be replaced by other groups, affecting its properties. Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered pharmacological profiles.
Scientific Research Applications
Compound X finds applications across disciplines:
Chemistry: It serves as a versatile building block for designing novel molecules.
Biology: Researchers explore its interactions with biological targets (e.g., receptors, enzymes).
Medicine: Investigations focus on its potential as a drug candidate (anticancer, antimicrobial, etc.).
Industry: Its unique structure may lead to innovative materials or catalysts.
Mechanism of Action
The precise mechanism remains an active area of study. Compound X likely interacts with specific molecular targets, affecting cellular processes. Pathways involved could include signal transduction, enzyme inhibition, or gene expression modulation.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers compare Compound X to related molecules. Its uniqueness lies in the combination of the chlorophenyl, triazolo-pyridazinyl, and piperidine moieties.
Properties
Molecular Formula |
C18H16ClF3N6O |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H16ClF3N6O/c19-12-1-3-13(4-2-12)23-16(29)11-7-9-27(10-8-11)15-6-5-14-24-25-17(18(20,21)22)28(14)26-15/h1-6,11H,7-10H2,(H,23,29) |
InChI Key |
FAIUMESYYFNVNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B10981137.png)
![4-({3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]propanoyl}amino)benzamide](/img/structure/B10981146.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10981151.png)
![1-methyl-3-(2-methylpropyl)-N-[2-(naphthalen-1-yloxy)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B10981153.png)
![Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide](/img/structure/B10981154.png)



![N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10981192.png)

-yl)methanone](/img/structure/B10981204.png)
![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10981216.png)
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981231.png)
![3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B10981235.png)
